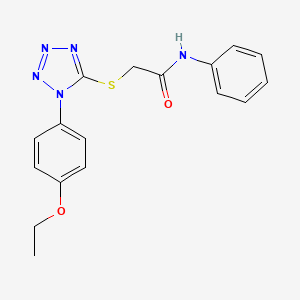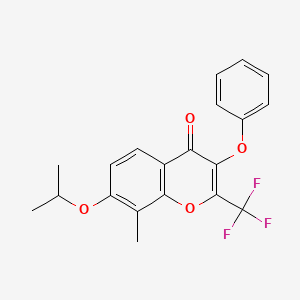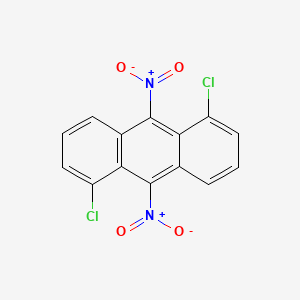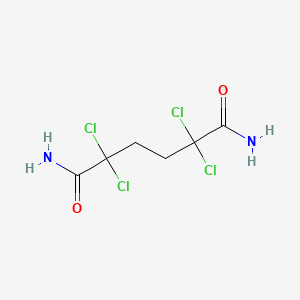
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is a complex organic compound with the molecular formula C19H17N5O5S and a molecular weight of 427.442 g/mol . This compound is notable for its unique structure, which includes a phenyl-tetrazole moiety and a thioacetyl group attached to an isophthalate backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate typically involves multiple steps, starting with the preparation of the phenyl-tetrazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. Finally, this derivative is coupled with dimethyl isophthalate under specific reaction conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate involves its interaction with specific molecular targets. The phenyl-tetrazole moiety can bind to certain enzymes or receptors, modulating their activity. The thioacetyl group may also play a role in its biological effects by interacting with thiol-containing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Similar structure but different isomeric form.
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Another isomer with similar functional groups.
Uniqueness
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical and biological properties compared to its isomeric counterparts .
Eigenschaften
Molekularformel |
C19H17N5O5S |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-8-13(18(27)29-2)10-14(9-12)20-16(25)11-30-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
XMTRGZVINUZCED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)
![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)


![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)

